Cas no 27623-83-2 (Quinoline,1,2,3,4-tetrahydro-1-methyl-4-phenyl-)

Quinoline,1,2,3,4-tetrahydro-1-methyl-4-phenyl- structure
27623-83-2 structure
Product Name:Quinoline,1,2,3,4-tetrahydro-1-methyl-4-phenyl-
CAS No:27623-83-2
MF:C16H17N
MW:223.312884092331
CID:270505
PubChem ID:312331
Update Time:2025-04-19

Quinoline,1,2,3,4-tetrahydro-1-methyl-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline,1,2,3,4-tetrahydro-1-methyl-4-phenyl-
    • 1-methyl-4-phenyl-3,4-dihydro-2H-quinoline
    • 1-Methyl-4-phenyl-1,2,3,4-tetrahydro-chinolin
    • 1-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
    • 1-methyl-4-phenyl-1,2,3,4-tetrahydro-quinoline
    • AC1L7L1F
    • NSC222298
    • NSC-222298
    • DTXSID20310052
    • 27623-83-2
    • Inchi: 1S/C16H17N/c1-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14H,11-12H2,1H3
    • InChI Key: MLIIQHPUWXQPBF-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC=CC=2C(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 223.13621
  • Monoisotopic Mass: 223.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
  • LogP: 3.72340

Quinoline,1,2,3,4-tetrahydro-1-methyl-4-phenyl- Related Literature

  • 1. Convenient synthesis of 1,2-dihydroquinoline-3-carboxylic acid and 2H-1-benzothiopyran-3-carboxylic acid derivatives
    Kazuhiro Kobayashi,Ryoji Nakahashi,Akiko Shimizu,Tomohide Kitamura,Osamu Morikawa,Hisatoshi Konishi J. Chem. Soc. Perkin Trans. 1 1999 1547
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